N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-6-7-15(20-19-12)23-9-14(22)17-11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPKQJAOZLWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyridazine Core
The pyridazine ring is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. A representative route involves:
Synthesis of 3-amino-6-chloropyridazine :
Thiolation at position 6 :
Table 1: Optimization of Thiolation Conditions
| Leaving Group | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cl | Thiourea | DMF | 120 | 6 | 78 |
| Br | NaSH | EtOH | 80 | 4 | 82 |
| OTs | KSCN | DMSO | 100 | 3 | 85 |
Carbamoylation of Sulfhydryl Intermediate
The [(3-fluorophenylcarbamoyl)methyl]sulfanyl group is synthesized via a two-step sequence:
Formation of 3-fluorophenyl isocyanate :
Reaction with mercaptoacetic acid :
Equation :
$$
\text{3-FC₆H₄NCO} + \text{HSCH₂COOH} \rightarrow \text{3-FC₆H₄NHCO-S-CH₂COOH}
$$
Coupling of Pyridazine and Carbamoyl Components
The sulfanyl-carbamoyl group is attached to the pyridazine core via oxidative coupling:
- Reactants : 3-Amino-6-mercaptopyridazine, [(3-fluorophenylcarbamoyl)methyl]sulfanylacetic acid.
- Conditions : EDCI/HOBt in DMF, 24 h, room temperature.
- Yield : 72% after silica gel chromatography.
Critical Note : Air-free conditions prevent disulfide formation.
Purification and Characterization
- Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).
- Spectroscopic Analysis :
Challenges and Limitations
- Sulfide Oxidation : Thiol intermediates prone to disulfide formation; requires inert atmosphere.
- Regioselectivity : Competing acylation at pyridazine N-1 necessitates protecting groups.
- Scale-up Issues : Low yields (<50%) in batch reactions above 10 mmol; flow chemistry recommended.
Chemical Reactions Analysis
Types of Reactions
N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from peer-reviewed studies, focusing on structural motifs, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core : The target compound’s pyridazine ring is distinct from the pyridine (–4) or 1,3,4-oxadiazole () cores in analogs. Pyridazine’s electron-deficient nature may influence reactivity and binding interactions compared to pyridine derivatives .
- Substituent Effects : The 3-fluorophenyl carbamoyl group in the target compound contrasts with dichlorophenyl (), methylsulfonamido phenyl (), and trifluoromethyl benzoyl groups (). Fluorine’s electronegativity and small size may enhance metabolic stability and target affinity .
- Linkage Diversity : The sulfanyl (-S-) bridge in the target compound is shared with compounds in and , while carbamoyl (–2) and sulfonamide (–3) linkages are common in other analogs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physical and Spectral Data
Analysis :
- Melting Points : The target compound’s predicted melting point (~150–170°C) aligns with carbamoyl-containing analogs (: 134–178°C; : 163–166°C). Lower melting points in (63–114°C) correlate with bulky lipophilic groups (e.g., cycloalkylmethoxy) .
- Spectral Signatures : Shared IR peaks for NH (3300–3324 cm⁻¹) and C=O (1720–1727 cm⁻¹) across analogs validate the carbamoyl group’s presence. Distinct SO₂ stretches (1169 cm⁻¹ in ) differentiate sulfonamides from sulfanyl-linked compounds .
Biological Activity
N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials as evidenced by various studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. The presence of a fluorophenyl group, a pyridazine moiety, and a sulfanyl link suggests a diverse range of interactions with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
-
Anticancer Activity :
- Studies have shown that derivatives containing pyridazine rings can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have been reported to interact with the EPH receptor family, which is often overexpressed in cancers .
- Antiviral Properties :
- Enzyme Inhibition :
The mechanisms underlying the biological activity of this compound are complex and multifaceted:
- Targeting Kinases : Some studies suggest that this compound may inhibit tyrosine kinases, which play a pivotal role in signaling pathways related to cell growth and division.
- Modulation of Gene Expression : The interaction with specific receptors can lead to downstream effects on gene expression, potentially altering cellular responses to stress and growth signals.
Case Studies
Several case studies have documented the effects of similar compounds:
- Case Study 1 : In a study involving a series of pyridazine derivatives, it was found that modifications at the nitrogen atom significantly enhanced anticancer activity against breast cancer cell lines .
- Case Study 2 : Another investigation highlighted the antiviral efficacy of related compounds against HCV, reporting an EC50 value significantly lower than that of established antiviral drugs .
Data Tables
The following table summarizes the biological activities and relevant data for this compound and similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
